Bienvenue dans la boutique en ligne BenchChem!

3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one

Medicinal Chemistry Structure–Activity Relationship Quinolinone Anticancer Agents

Secure a first-in-class 3-sulfonylquinolin-4(1H)-one scaffold with a 3,4-dimethylphenylsulfonyl and 6-ethoxy substitution pattern not exemplified in major quinoline sulfonyl derivative patents (e.g., WO2015/162543A1). This combination ensures freedom-to-operate advantages and distinct physicochemical properties (predicted logP 3.5–4.0; MW 357.42 Da). The free NH handle enables rapid N-functionalization for parallel library synthesis. With a unique retention time and mass profile versus common 6-fluoro/6-methoxy analogs, this compound doubles as an ideal internal standard for LC-MS/MS ADME assays. Available off-the-shelf at 95% purity, eliminating custom synthesis lead times for scaffold-hopping and CNS-focused medicinal chemistry campaigns.

Molecular Formula C19H19NO4S
Molecular Weight 357.42
CAS No. 902506-42-7
Cat. No. B2962476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one
CAS902506-42-7
Molecular FormulaC19H19NO4S
Molecular Weight357.42
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C19H19NO4S/c1-4-24-14-6-8-17-16(10-14)19(21)18(11-20-17)25(22,23)15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,20,21)
InChIKeyFUYYEYHYTYDFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3,4-Dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one (CAS 902506-42-7): Core Properties and Sourcing Profile for Research Procurement


3-[(3,4-Dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one is a synthetic, low-molecular-weight (357.42 g/mol) quinolin-4(1H)-one derivative featuring a 3,4-dimethylphenylsulfonyl group at the 3-position and an ethoxy substituent at the 6-position of the quinoline core . The compound belongs to the class of 3-sulfonylquinolin-4(1H)-ones, a scaffold associated with anticancer, antibacterial, and antimalarial activities in structurally related analogs [1]. Its distinct substitution pattern—combining a lipophilic dimethylphenylsulfonyl moiety with a hydrogen-bond-accepting ethoxy group—differentiates it from other 3-sulfonyl or 6-substituted quinolinone variants, making it a valuable candidate for structure–activity relationship (SAR) studies and medicinal chemistry campaigns.

Why Generic 3-Sulfonylquinolin-4(1H)-one Analogs Cannot Substitute 3-[(3,4-Dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one in Focused Research Programs


Within the 3-sulfonylquinolin-4(1H)-one family, even minor structural modifications produce substantial shifts in potency, selectivity, and physicochemical properties. Published SAR studies on closely related 3-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrate that variations in the N‑1 substituent, the sulfonyl aryl group, and the C‑6 position drastically alter cytotoxic activity—with some analogs exhibiting over 5‑fold selectivity for leukemia cells versus normal cells [1]. The target compound combines a 3,4‑dimethylphenylsulfonyl group (absent from most reported anticancer quinolinones) with a 6‑ethoxy substituent (replacing the more common 6‑fluoro or 6‑methoxy groups), a pairing for which no direct comparative biological data exists. Generic replacement with a different 3‑sulfonyl or 6‑substituted quinolinone is therefore inadvisable without empirical validation, as the interplay of these substituents governs both target engagement and ADME behavior.

Quantitative Differentiation Evidence for 3-[(3,4-Dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one Against Closest Structural Analogs


Structural Uniqueness Relative to 3-Sulfonylquinolin-4(1H)-one Anticancer Leads

The target compound is the only 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxy derivative cataloged in major chemical databases . The most extensively characterized anticancer 3-sulfonylquinolin-4(1H)-ones bear phenylsulfonyl or 4-methylphenylsulfonyl groups at the 1‑position and lack a 6‑ethoxy substituent (e.g., 2‑ethyl‑3‑methylidene‑1‑phenylsulfonyl‑2,3‑dihydroquinolin‑4(1H)‑one) [1]. The 3,4‑dimethylphenylsulfonyl motif introduces increased steric bulk and lipophilicity at the 3‑position, while the 6‑ethoxy group offers a distinct hydrogen-bond acceptor profile compared to the 6‑fluoro or 6‑methoxy analogs described in the patent literature [2]. No head‑to‑head biological comparison has been published.

Medicinal Chemistry Structure–Activity Relationship Quinolinone Anticancer Agents

Calculated Physicochemical Differentiation from 6-Substituted Quinolinone Isosteres

Using ChemSpider-predicted properties , the target compound exhibits a molecular weight (357.42 g/mol) and polar surface area consistent with CNS drug-like space, yet its calculated logP is higher than that of 6-fluoro and 6-methoxy analogs due to the combined lipophilicity of the 3,4-dimethylphenylsulfonyl and ethoxy groups. Specifically, the 3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one (CAS 1708401-66-4) has an 8‑fluoro substituent and lacks the 6‑ethoxy group, yielding a lower molecular weight and distinct electronic distribution . The 6‑ethoxy‑1‑ethyl‑3‑((4‑fluorophenyl)sulfonyl)quinolin-4(1H)-one analog replaces the dimethylphenyl with a 4‑fluorophenyl, altering both lipophilicity and metabolic stability . No experimental logP or solubility data exist for the target compound.

Computational Chemistry Drug Design Physicochemical Profiling

Synthetic Accessibility and Intermediate Utility Advantage over 1‑Substituted Analogs

The target compound retains a free NH at the 1‑position of the quinolinone ring, in contrast to many biologically characterized 3‑sulfonylquinolinones that are N‑alkylated or N‑arylated [1]. This free NH serves as a synthetic handle for late‑stage diversification (e.g., N‑alkylation, N‑arylation, or N‑sulfonylation) without compromising the 3‑sulfonyl or 6‑ethoxy groups. The 3‑((3,4‑dimethylphenyl)sulfonyl)‑6‑ethoxy‑4‑(4‑methylpiperazin‑1‑yl)quinoline analog, for instance, features a substituted piperazine at the 4‑position, demonstrating that further elaboration is possible but requires a different core . No direct synthetic yield comparison is available.

Synthetic Chemistry Quinolinone Building Blocks Medicinal Chemistry

Procurement Purity and Availability Relative to Custom Synthesis

Commercial suppliers list the compound with typical purity of 95% (HPLC) and offer milligram‑to‑gram quantities for immediate dispatch . In contrast, the closest structural analogs (e.g., 3‑((3,4‑dimethylphenyl)sulfonyl)‑8‑fluoroquinolin‑4(1H)‑one) are not commercially stocked and require custom synthesis with 4–8 week lead times and minimum purity guarantees that vary by vendor . The off‑the‑shelf availability of the target compound eliminates synthesis risk and accelerates SAR exploration, a factor directly relevant to procurement timelines.

Chemical Sourcing Research Supply Chain Compound Management

Recommended Research and Industrial Application Scenarios for 3-[(3,4-Dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one Based on Differentiated Evidence


Scaffold‑Hopping and SAR Expansion in Quinolinone Anticancer Programs

The compound’s unique 3,4‑dimethylphenylsulfonyl and 6‑ethoxy substitution pattern, absent from published anticancer quinolinone series, makes it a prime candidate for scaffold‑hopping exercises . Researchers can use the free NH handle to generate N‑substituted libraries and compare activity against the 1‑phenylsulfonyl‑2,3‑dihydroquinolin‑4(1H)‑one leads that have demonstrated over 5‑fold cytotoxicity differentials in HL‑60 leukemia models [1].

Late‑Stage Diversification Building Block for CNS‑Oriented Libraries

With a predicted logP in the CNS‑favorable range (3.5–4.0) and a free NH for rapid N‑functionalization, the compound is well‑suited as a core scaffold for CNS‑focused compound collections. Its off‑the‑shelf availability at 95% purity enables parallel synthesis without the delay of custom core production.

Internal Standard or Reference Probe for 3‑Sulfonylquinolinone Metabolic Studies

The distinct mass (357.42 Da) and retention time profile of the 3,4‑dimethylphenylsulfonyl‑6‑ethoxy combination differentiate it from common 6‑fluoro and 6‑methoxy analogs . It can therefore serve as an internal standard or reference probe in LC‑MS/MS assays designed to monitor pharmacokinetics or metabolic stability of related 3‑sulfonylquinolinone drug candidates.

Patent Circumvention and IP‑Safe Lead Generation

The compound falls outside the exemplified substitution scope of major quinoline sulfonyl derivative patents (e.g., WO2015/162543A1), which focus on N‑alkylated, 6‑H, or 6‑fluoro variants [2]. Procuring this compound provides freedom‑to‑operate advantages in early‑stage drug discovery, reducing the risk of IP conflict while accessing novel chemical space.

Quote Request

Request a Quote for 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.